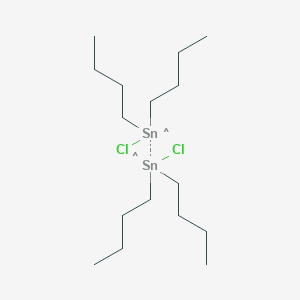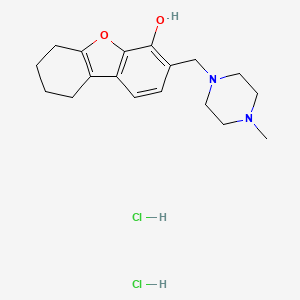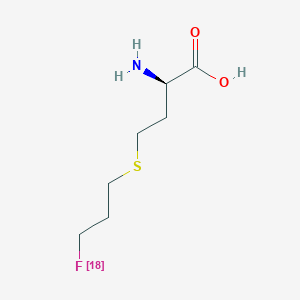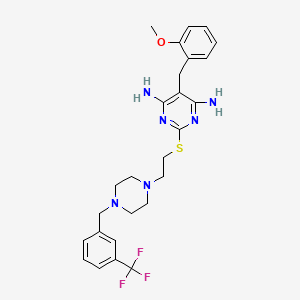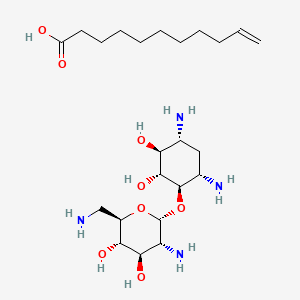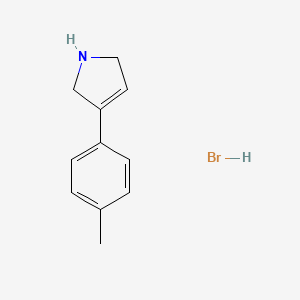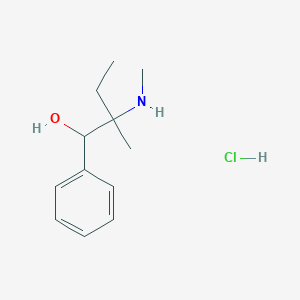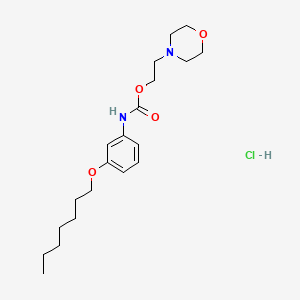
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbamique, (3-(heptyloxy)phényl)-, ester 2-(morpholino)éthylique, monochlorhydrate est un composé organique complexe de formule moléculaire C20H32N2O4·HCl . Ce composé est caractérisé par la présence d'un groupe carbamate, d'un groupe heptyloxyphényle et d'un groupe ester morpholinoéthylique. Il est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide carbamique, (3-(heptyloxy)phényl)-, ester 2-(morpholino)éthylique, monochlorhydrate implique généralement la réaction de l'isocyanate de 3-(heptyloxy)phényle avec le 2-(morpholino)éthanol en présence d'un catalyseur approprié. La réaction est effectuée sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité. Le composé résultant est ensuite purifié par des techniques de recristallisation ou de chromatographie .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à flux continu pour optimiser le rendement et l'efficacité. Les conditions de réaction sont soigneusement surveillées et contrôlées pour maintenir la qualité et la cohérence du produit. Le produit final est souvent soumis à des tests rigoureux de contrôle qualité pour garantir sa pureté et sa convenance pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbamique, (3-(heptyloxy)phényl)-, ester 2-(morpholino)éthylique, monochlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former des amines ou des alcools.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les alcools et les thiols peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à la formation de divers carbamates substitués .
Applications de la recherche scientifique
L'acide carbamique, (3-(heptyloxy)phényl)-, ester 2-(morpholino)éthylique, monochlorhydrate a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des tests biochimiques et comme sonde pour étudier l'activité enzymatique et les interactions protéiques.
Mécanisme d'action
Le mécanisme d'action de l'acide carbamique, (3-(heptyloxy)phényl)-, ester 2-(morpholino)éthylique, monochlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux protéines, modifiant ainsi leur activité et leur fonction. Cette interaction peut conduire à divers effets biochimiques et physiologiques, selon la cible et la voie spécifiques impliquées .
Applications De Recherche Scientifique
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide carbamique, ester phénylique : Ce composé présente une structure carbamate similaire, mais il lui manque les groupes heptyloxyphényle et ester morpholinoéthylique.
Acide carbamique, phényl-, ester éthylique : Ce composé contient également un groupe carbamate, mais il diffère par les substituants attachés au cycle phényle.
Acide carbamique, (3-chlorophényl)-, ester éthylique : Ce composé possède un groupe chlorophényle au lieu d'un groupe heptyloxyphényle.
Unicité
L'acide carbamique, (3-(heptyloxy)phényl)-, ester 2-(morpholino)éthylique, monochlorhydrate est unique en raison de la présence des groupes heptyloxyphényle et ester morpholinoéthylique, qui confèrent des propriétés chimiques et biologiques distinctes. Ces groupes améliorent la solubilité, la stabilité et la réactivité du composé, ce qui le rend adapté à un large éventail d'applications .
Propriétés
Numéro CAS |
112923-01-0 |
|---|---|
Formule moléculaire |
C20H33ClN2O4 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-6-13-25-19-9-7-8-18(17-19)21-20(23)26-16-12-22-10-14-24-15-11-22;/h7-9,17H,2-6,10-16H2,1H3,(H,21,23);1H |
Clé InChI |
AYKSWVHAHJKSQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


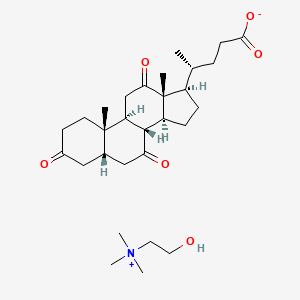
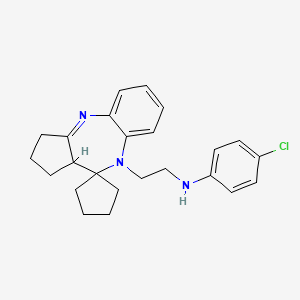
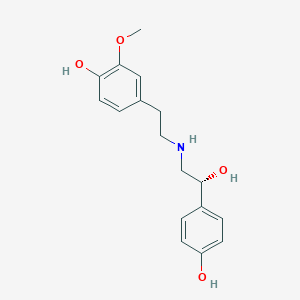
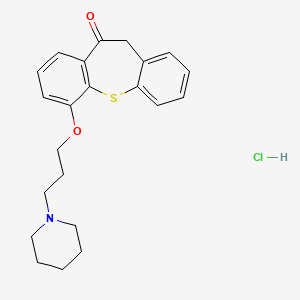
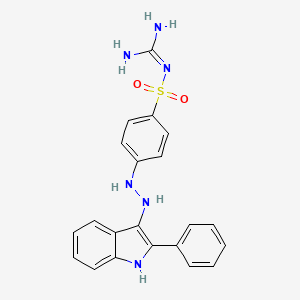
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
